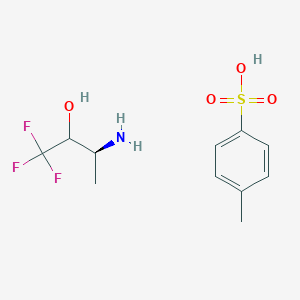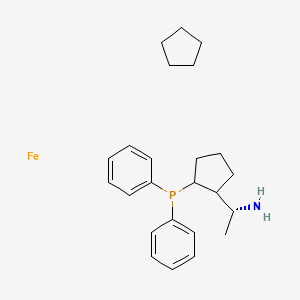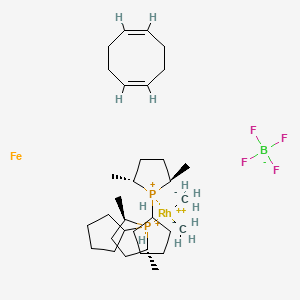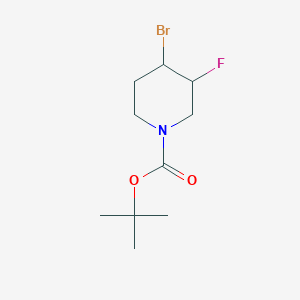
Magnesium bromide hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium bromide hydrate is an inorganic compound composed of magnesium, bromine, and water molecules. It is an important reagent in organic synthesis and is commonly used in laboratory experiments. This compound has a variety of applications in scientific research and is also used in various industries.
Scientific Research Applications
Magnesium bromide hydrate is used in a variety of scientific research applications. It is used as a catalyst in organic synthesis, as a reagent in the synthesis of organometallic compounds, and as a source of bromide ions in biochemical assays. It is also used as a solvent in the preparation of organometallic compounds and in the synthesis of organobromine compounds.
Mechanism of Action
The mechanism of action of magnesium bromide hydrate is not fully understood. It is believed that the bromide ions are able to interact with the substrate molecules, resulting in the formation of organobromine compounds. The bromide ions are also able to react with other molecules in the reaction mixture, resulting in the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is known that bromide ions can act as a neurotransmitter in the brain and can affect the release of hormones and other neurotransmitters. Bromide ions can also affect the metabolism of carbohydrates and lipids, and can affect the activity of enzymes.
Advantages and Limitations for Lab Experiments
The main advantage of using magnesium bromide hydrate in laboratory experiments is its low cost and its availability. It is also relatively easy to prepare and store. The main limitation is that the reaction can be difficult to control, as the reaction is exothermic and can produce impurities.
Future Directions
The future of magnesium bromide hydrate research is promising. Possible future directions include the development of new synthesis methods, the exploration of new applications, and the investigation of the biochemical and physiological effects of this compound. In addition, further research is needed to better understand the mechanism of action and the effects of bromide ions on living organisms.
Synthesis Methods
Magnesium bromide hydrate is synthesized by reacting magnesium metal with bromine in aqueous solution. The reaction produces this compound, which is a white crystalline solid. The reaction is exothermic and the reaction temperature should be controlled to prevent the formation of magnesium oxide or other impurities. The reaction is typically carried out in a closed system in order to prevent the loss of bromine gas.
properties
IUPAC Name |
magnesium;dibromide;pentahydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.Mg.5H2O/h2*1H;;5*1H2/q;;+2;;;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHIMYHJXBMTMN-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.[Mg+2].[Br-].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2H10MgO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2,2-Difluoro-1,3-dioxolo[4,5-f]benzothiazol-7-yl]-N-methylamine](/img/structure/B6302042.png)







![t-Butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B6302105.png)
![t-Butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate dihydrochloride](/img/structure/B6302113.png)
![t-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B6302114.png)
